3'-Deoxyguanosine is derived from guanosine, where the hydroxyl group at the 3' position of the ribose sugar is removed. It belongs to the class of deoxynucleosides and is often utilized in the synthesis of deoxyribonucleic acid (DNA) as well as in various biochemical assays and research applications.
The synthesis of 3'-deoxyguanosine typically involves several methods, including phosphoramidite chemistry and other chemical modifications.
Phosphoramidite Method:
Technical Parameters:
The molecular structure of 3'-deoxyguanosine consists of:
3'-Deoxyguanosine participates in various chemical reactions, particularly those involving phosphorylation and incorporation into nucleic acids.
Key Reactions:
The mechanism of action for 3'-deoxyguanosine primarily revolves around its role as a substrate for DNA polymerases during DNA replication.
Mechanism Details:
3'-Deoxyguanosine exhibits several notable physical and chemical properties:
3'-Deoxyguanosine has numerous applications across various scientific fields:
The systematic IUPAC name for 3'-deoxyguanosine is 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, reflecting its absolute stereochemistry at C1' (anomeric carbon), C2', and C4' positions [5] [7]. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol. The Canonical SMILES string is C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO, which encodes:
X-ray crystallography confirms that 3'-deoxyguanosine adopts a north (C3'-endo) sugar pucker in the solid state, similar to canonical RNA nucleosides. This conformation is stabilized by:
3'-Deoxyguanosine exhibits UV absorption maxima characteristic of purine nucleosides:
Table 1: Thermodynamic and Solubility Properties of 3'-Deoxyguanosine
Property | Value | Conditions |
---|---|---|
Melting Point | 285°C (dec.) | — |
Density | 2.08 ± 0.1 g/cm³ | 20°C, 760 Torr |
Aqueous Solubility | 12.3 mg/mL (46.0 mM) | 25°C |
DMSO Solubility | 100 mg/mL (374.2 mM) | 25°C, ultrasonic treatment |
LogP (Partition Coefficient) | -1.5 | Octanol/water |
Data derived from [5] [7]. The compound’s low LogP indicates high hydrophilicity, consistent with its 4 hydrogen bond donors and 8 acceptors. Solubility in water is pH-dependent, decreasing below pH 5 due to protonation at N7 (pKa = 2.9) [7].
Molecular dynamics (MD) simulations (200 ns, explicit solvent) reveal key differences between 3'-deoxyguanosine and deoxyguanosine:
Table 2: Key Hydrogen Bonds in 3'-Deoxyguanosine Complexes
Interaction Site | Bond Partner | Distance (Å) | Energy (kcal/mol) | Biological Role |
---|---|---|---|---|
Guanine N1–H | Cytosine O2 | 2.90 | -5.1 | Watson-Crick pairing |
Guanine O6 | Cytosine N4–H | 2.87 | -6.2 | Watson-Crick pairing |
Sugar O5'–H | Purine N3 | 2.85 | -3.8 | Glycosidic bond stabilization |
Guanine N2–H | DNA backbone phosphate | 3.10 | -4.5 | Minor groove anchoring |
Simulations identify a cooperative H-bond network involving O5'–H⋯N3 (sugar-base) and N2–H⋯O4P (base-backbone). This network stabilizes the anti-glycosidic torsion angle (χ = −120° ± 15°), preventing rotation to syn conformers [7]. In complexes with Thermus aquaticus DNA polymerase, the O-helix residues (Arg587, Gln754) form water-mediated H-bonds with the sugar O5' and guanine O6, explaining its recognition as a substrate analog [9].
Key Insights: The structural biology of 3'-deoxyguanosine is defined by its north sugar pucker, altered H-bonding versus deoxyguanosine, and conformational rigidity. These features underpin its roles as a polymerase substrate and fluorescent probe for DNA secondary structures [7] [10].
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